molecular formula C9H14BNO2S B8536262 (5-(((Cyclopropylmethyl)amino)methyl)thiophen-2-yl)boronic acid

(5-(((Cyclopropylmethyl)amino)methyl)thiophen-2-yl)boronic acid

Cat. No.: B8536262
M. Wt: 211.09 g/mol
InChI Key: PEBBNLSSLMXAII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-(((Cyclopropylmethyl)amino)methyl)thiophen-2-yl)boronic acid is a boronic acid derivative featuring a thiophene ring substituted with a cyclopropylmethylamino group

Properties

Molecular Formula

C9H14BNO2S

Molecular Weight

211.09 g/mol

IUPAC Name

[5-[(cyclopropylmethylamino)methyl]thiophen-2-yl]boronic acid

InChI

InChI=1S/C9H14BNO2S/c12-10(13)9-4-3-8(14-9)6-11-5-7-1-2-7/h3-4,7,11-13H,1-2,5-6H2

InChI Key

PEBBNLSSLMXAII-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(S1)CNCC2CC2)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(((Cyclopropylmethyl)amino)methyl)thiophen-2-yl)boronic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimization for yield and purity. This may involve the use of continuous flow reactors and other advanced techniques to ensure consistent production quality .

Scientific Research Applications

(5-(((Cyclopropylmethyl)amino)methyl)thiophen-2-yl)boronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (5-(((Cyclopropylmethyl)amino)methyl)thiophen-2-yl)boronic acid in Suzuki-Miyaura cross-coupling involves the following steps:

Comparison with Similar Compounds

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